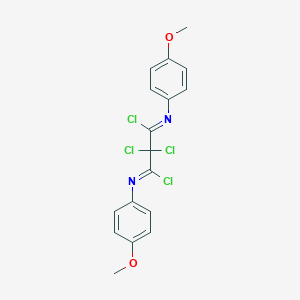
1,1'-(Ethane-1,1-diyl)bis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) is an organic compound with the molecular formula C14H12N2O4 It consists of two nitrobenzene groups connected by an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) typically involves the nitration of 1,1’-(Ethane-1,1-diyl)bis(benzene). The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective nitration of the benzene rings.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Major Products
Reduction: The reduction of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) yields 1,1’-(Ethane-1,1-diyl)bis(4-aminobenzene).
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be obtained.
Applications De Recherche Scientifique
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-nitrobenzene): Similar structure but with a different ethane linkage.
1,1’-(Ethane-1,1-diyl)bis(4-aminobenzene): The reduced form of the compound with amino groups instead of nitro groups.
1,1’-(Ethane-1,1-diyl)bis(4-methylbenzene): A similar compound with methyl groups instead of nitro groups.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) is unique due to its specific nitro functional groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
100872-88-6 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
1-nitro-4-[1-(4-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12N2O4/c1-10(11-2-6-13(7-3-11)15(17)18)12-4-8-14(9-5-12)16(19)20/h2-10H,1H3 |
Clé InChI |
LAXLETIPMCWLAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


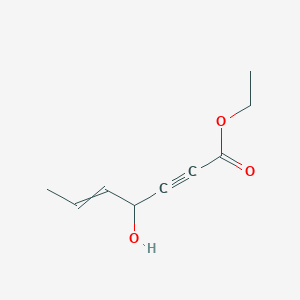
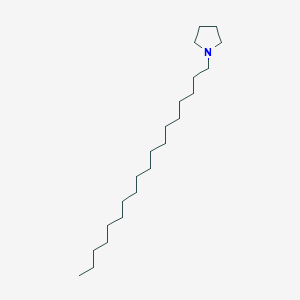
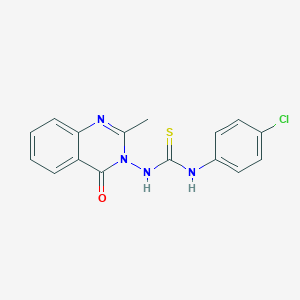

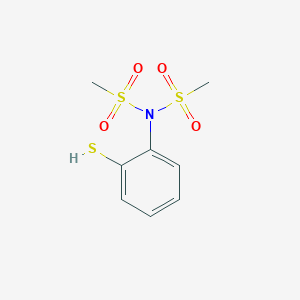

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
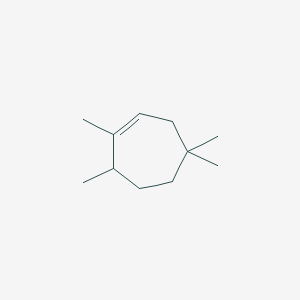


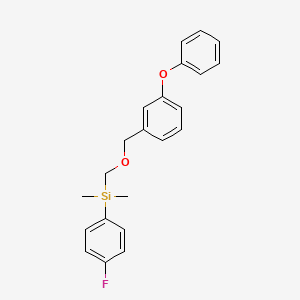
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
